Direct vs. Immunophilin-Dependent Calcineurin Inhibition: Mechanistic Distinction
Dibefurin directly inhibits calcineurin phosphatase activity (IC50 = 44 μM) . In contrast, cyclosporin A (IC50 = 7 nM) and FK506 (IC50 = 3 nM) are far more potent but require binding to immunophilins (cyclophilin and FKBP12, respectively) to form inhibitory ternary complexes . Dibefurin bypasses this requirement, offering a distinct pharmacological profile .
| Evidence Dimension | Calcineurin phosphatase inhibition (IC50) and mechanism |
|---|---|
| Target Compound Data | IC50 = 44 μM (direct inhibition, no immunophilin required) |
| Comparator Or Baseline | Cyclosporin A: IC50 = 7 nM (requires cyclophilin); FK506: IC50 = 3 nM (requires FKBP12) |
| Quantified Difference | Potency is ~6,000-14,000-fold lower for dibefurin, but the direct mechanism differentiates it. |
| Conditions | Cell-free phosphatase assay; dibefurin from Cayman Chemical data , comparators from published sources |
Why This Matters
Users seeking to dissect calcineurin-dependent pathways without confounding immunophilin-mediated effects should prioritize dibefurin over cyclosporin A or FK506.
